Silane, (1,2-dichloroethenyl)trimethyl-

Description

BenchChem offers high-quality Silane, (1,2-dichloroethenyl)trimethyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Silane, (1,2-dichloroethenyl)trimethyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

54748-33-3 |

|---|---|

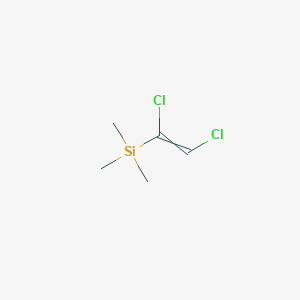

Molecular Formula |

C5H10Cl2Si |

Molecular Weight |

169.12 g/mol |

IUPAC Name |

1,2-dichloroethenyl(trimethyl)silane |

InChI |

InChI=1S/C5H10Cl2Si/c1-8(2,3)5(7)4-6/h4H,1-3H3 |

InChI Key |

WEMNWKDWPPSMCS-UHFFFAOYSA-N |

Canonical SMILES |

C[Si](C)(C)C(=CCl)Cl |

Origin of Product |

United States |

Significance of Organosilicon Compounds in Advanced Synthetic Methodologies

Organosilicon compounds, characterized by the presence of a carbon-silicon bond, have become indispensable tools in organic synthesis. researchgate.netjst.go.jp Their unique chemical and physical properties, which differ significantly from their carbon analogues, have enabled novel and efficient synthetic strategies. lkouniv.ac.in The importance of organosilicon compounds stems from several key factors:

Stability and Reactivity: The silicon-carbon bond is generally stable, allowing organosilicon compounds to be carried through various reaction steps without decomposition. sbfchem.com However, the polarity of the Si-C bond and the ability of silicon to stabilize adjacent positive charge (β-silicon effect) or negative charge (α-silicon effect) can be exploited to control reactivity and selectivity in a wide range of transformations.

Versatility in Synthesis: Organosilicon compounds serve multiple roles in synthesis. They can act as protecting groups for sensitive functionalities, intermediates for carbon-carbon bond formation, and reagents for stereoselective reactions. researchgate.netjst.go.jp Their application has led to significant advancements in the synthesis of natural products, pharmaceuticals, and advanced materials. sbfchem.com

Unique Transformations: The chemistry of organosilicon compounds has given rise to powerful synthetic methods, including the Peterson olefination, hydrosilylation of alkenes and alkynes, and various cross-coupling reactions. jst.go.jpresearchgate.net These reactions often proceed with high efficiency and selectivity, making them valuable tools for synthetic chemists.

The continuous development of new organosilicon reagents and methodologies underscores their central role in advancing the field of organic synthesis. researchgate.net

Overview of Vinylsilanes and Dichloroethenylsilanes As Versatile Intermediates

Vinylsilanes are a subclass of organosilicon compounds that feature a silyl (B83357) group attached to a carbon-carbon double bond. researchgate.net They are highly versatile synthetic intermediates due to the electronic and steric influence of the silyl group on the double bond. ox.ac.uk

Key applications and reactions of vinylsilanes include:

Electrophilic Substitution: The silicon atom can stabilize a carbocation at the β-position, directing electrophilic attack to the α-carbon. This allows for regioselective functionalization of the double bond.

Cross-Coupling Reactions: Vinylsilanes are excellent partners in palladium-catalyzed cross-coupling reactions, such as the Hiyama coupling, enabling the formation of substituted alkenes.

Epoxidation and Dihydroxylation: The vinylsilane moiety can be converted into other functional groups. For instance, epoxidation followed by rearrangement can yield α-silyl ketones.

The introduction of chlorine atoms onto the vinyl group, as in dichloroethenylsilanes, further expands their synthetic utility. The presence of halogens provides additional reaction handles for transformations such as:

Suzuki-Miyaura and Sonogashira Cross-Coupling Reactions: The carbon-chlorine bonds can participate in various palladium-catalyzed cross-coupling reactions, allowing for the sequential and selective introduction of different substituents. nih.govbeilstein-journals.org This makes dichloroethenylsilanes valuable building blocks for the synthesis of highly functionalized alkenes.

Polymer Chemistry: Halogenated vinyl compounds can serve as monomers or comonomers in polymerization reactions, leading to the formation of polymers with modified properties such as improved flame retardancy and chemical resistance.

The combination of the silyl group and the chloro substituents in dichloroethenylsilanes creates a multifunctional platform for a wide array of synthetic transformations.

Evolution of Trimethylsilyl Chemistry in Reagent Design and Application

Strategies for the Formation of the Si-C(vinyl) Bond

The creation of the silicon-carbon bond at a vinyl position is the cornerstone of synthesizing trimethyl(1,2-dichloroethenyl)silane. Various strategies have been developed, primarily relying on organometallic reagents, catalytic hydrosilylation, and transition metal-catalyzed coupling reactions.

Organometallic Approaches Utilizing Silicon Halides

A primary and widely employed method for the formation of the Si-C(vinyl) bond involves the reaction of a silicon halide, typically trimethylchlorosilane, with a suitable organometallic reagent derived from 1,2-dichloroethene. This approach leverages the nucleophilic character of the organometallic species to displace the halide on the silicon atom.

Organolithium and Grignard Reagents: The generation of organolithium or Grignard reagents from (E)- or (Z)-1,2-dichloroethene is a common strategy. These reagents can then react with trimethylchlorosilane to yield the desired product. The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), at low temperatures to control reactivity and minimize side reactions. The stereochemistry of the starting dichloroethene is generally retained in the final product.

For instance, the reaction of (1,2-dichloroethenyl)lithium with trimethylchlorosilane provides a direct route to trimethyl(1,2-dichloroethenyl)silane. The organolithium reagent can be prepared in situ by the reaction of 1,2-dichloroethene with a strong base like n-butyllithium.

| Reactant 1 | Reactant 2 | Reagent | Solvent | Product |

| 1,2-Dichloroethene | n-Butyllithium | - | THF | (1,2-Dichloroethenyl)lithium |

| (1,2-Dichloroethenyl)lithium | Trimethylchlorosilane | - | THF | Trimethyl(1,2-dichloroethenyl)silane |

This table illustrates a typical reaction sequence for the synthesis of trimethyl(1,2-dichloroethenyl)silane using an organolithium approach.

Similarly, the corresponding Grignard reagent, (1,2-dichloroethenyl)magnesium halide, can be prepared and subsequently reacted with trimethylchlorosilane.

Catalytic Hydrosilylation of Halogenated Alkynes

Catalytic hydrosilylation, the addition of a Si-H bond across a carbon-carbon multiple bond, represents another powerful tool for the synthesis of vinylsilanes. In the context of trimethyl(1,2-dichloroethenyl)silane, the hydrosilylation of dichloroacetylene (B1204652) with trimethylsilane (B1584522) is a potential, albeit challenging, route. This reaction is typically catalyzed by transition metal complexes, most commonly those of platinum and rhodium.

The reaction's success is highly dependent on the choice of catalyst and reaction conditions to control regioselectivity and stereoselectivity, as well as to prevent polymerization of the highly reactive dichloroacetylene. Platinum catalysts, such as Speier's catalyst (H₂PtCl₆) and Karstedt's catalyst, are often employed. Rhodium complexes can also be effective. kaust.edu.sa The addition of the silyl (B83357) group and hydrogen atom can occur in either a syn or anti fashion, leading to the (Z)- or (E)-isomer, respectively.

| Alkyne | Silane (B1218182) | Catalyst | Product Isomer(s) |

| Dichloroacetylene | Trimethylsilane | Platinum or Rhodium Complex | (E)- and/or (Z)-Trimethyl(1,2-dichloroethenyl)silane |

This table outlines the general components of a catalytic hydrosilylation reaction for the synthesis of trimethyl(1,2-dichloroethenyl)silane.

Transition Metal-Catalyzed Coupling Reactions for Dichloroethenylsilane Formation

Transition metal-catalyzed cross-coupling reactions provide a versatile and efficient means to construct the Si-C(vinyl) bond. Palladium-catalyzed reactions, such as the Suzuki, Stille, and Negishi couplings, are particularly prominent in this area. These reactions typically involve the coupling of a vinyl halide or triflate with an organosilicon nucleophile or, conversely, a silyl halide with a vinyl organometallic reagent.

For the synthesis of trimethyl(1,2-dichloroethenyl)silane, a plausible approach involves the palladium-catalyzed cross-coupling of a 1,2-dihalovinyl species with a trimethylsilyl-metal reagent. The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and stereoselectivity.

Stereoselective Synthesis of (E)- and (Z)-1,2-Dichloroethenyl Isomers

The control of stereochemistry to selectively synthesize either the (E)- or (Z)-isomer of trimethyl(1,2-dichloroethenyl)silane is a critical aspect of its synthesis, as the geometric configuration can significantly influence the reactivity and properties of the molecule.

The stereochemical outcome of organometallic approaches is often dictated by the stereochemistry of the starting 1,2-dichloroethene. By starting with pure (E)- or (Z)-1,2-dichloroethene, it is often possible to obtain the corresponding (E)- or (Z)-vinylsilane with high stereochemical fidelity.

In catalytic hydrosilylation, the stereoselectivity is highly dependent on the catalyst and reaction conditions. Some catalysts favor syn-addition, leading to the (Z)-isomer, while others may promote anti-addition or lead to a mixture of isomers.

Transition metal-catalyzed cross-coupling reactions can also be highly stereoselective. The mechanism of these reactions often involves stereospecific steps, allowing for the transfer of stereochemical information from the starting materials to the product.

Development of Green and Sustainable Synthesis Protocols

In recent years, there has been a growing emphasis on the development of green and sustainable synthetic methods in chemistry. For the synthesis of trimethyl(1,2-dichloroethenyl)silane, this translates to the use of less hazardous reagents and solvents, milder reaction conditions, and the development of catalytic systems with high efficiency and recyclability.

Strategies being explored include:

Catalyst Development: The design of highly active and selective catalysts, particularly those based on earth-abundant and less toxic metals, is a key area of research.

Alternative Solvents: The replacement of volatile organic solvents with greener alternatives, such as ionic liquids or even water (where feasible), is being investigated.

Atom Economy: Synthetic routes that maximize the incorporation of all atoms from the starting materials into the final product are being prioritized. Hydrosilylation is an example of an atom-economical reaction.

Energy Efficiency: The use of milder reaction conditions, such as lower temperatures and pressures, reduces energy consumption.

While specific green protocols for the synthesis of trimethyl(1,2-dichloroethenyl)silane are not yet widely reported, the general principles of green chemistry are guiding the development of new synthetic methodologies for vinylsilanes and other organosilicon compounds. nih.gov

Advanced Applications in Organic Synthesis

Trimethyl(1,2-dichloroethenyl)silane as a Versatile Synthon in Organic Transformations

A synthon is a conceptual unit within a molecule that represents a potential synthetic operation. Trimethyl(1,2-dichloroethenyl)silane serves as a versatile synthon for the dichloroethenyl group and other related functionalities, enabling chemists to forge new carbon-carbon and carbon-heteroatom bonds with precision.

The primary application of this reagent is the incorporation of the dichloroethenyl unit into more complex structures. This is typically achieved through palladium-catalyzed cross-coupling reactions, such as the Stille or Suzuki-Miyaura reactions. The vinylsilane can be converted into a more reactive organometallic species, like an organostannane or a boronic ester, or in some cases, participate directly in Hiyama-type couplings. These methods are valued for their high functional group tolerance and stereochemical control, allowing for the selective formation of either (E)- or (Z)-dichloroalkenes. nih.govnih.gov The palladium-catalyzed silylation of terminal olefins, known as a silyl-Heck reaction, provides another strategic pathway to functionalized vinylsilanes that can undergo further transformations. nih.gov

Organosilanes are frequently employed as "masked" functional groups, which are unreactive synthons that can be converted into the desired functionality at a later synthetic stage. Trimethyl(1,2-dichloroethenyl)silane can be viewed as a synthetic equivalent of a dichloroethenyl anion, which can be unmasked by treatment with a fluoride (B91410) source to generate a reactive intermediate.

Furthermore, it serves as a stable, handleable precursor to more complex synthons. For instance, it can function as a masked acetylene (B1199291) equivalent. wikipedia.org Following a coupling reaction to introduce the dichloroethenyl moiety, subsequent elimination of the two chlorine atoms can generate an alkyne. This two-step process is an alternative to using highly reactive and gaseous acetylene directly. Reagents like 1-benzenesulfonyl-2-trimethylsilylacetylene have been well-established as effective acetylene equivalents in Diels-Alder reactions, showcasing the potential of silyl-substituted synthons. researchgate.net

Building Blocks for Carbocyclic and Heterocyclic Systems

The construction of ring systems is a cornerstone of organic synthesis. Alkenylsilanes, including trimethyl(1,2-dichloroethenyl)silane, are valuable building blocks for both carbocycles and heterocycles. researchgate.net The reactivity of the dichloroethenyl group allows for its participation in various cycloaddition and annulation reactions.

For example, after conversion to a corresponding organolithium or Grignard reagent, the dichloroethenyl moiety can act as a nucleophile, attacking dielectrophiles to form carbocyclic rings. In heterocyclic synthesis, this nucleophilic intermediate can react with precursors containing heteroatoms (e.g., nitrogen, oxygen, sulfur) to construct a wide array of ring systems. novapublishers.com The synthesis of benzannulated heterocycles like indoles and indazoles often relies on building blocks that can undergo cascade reactions, a role for which functionalized vinylsilanes are well-suited. nih.gov Chlorotrimethylsilane (B32843) (TMSCl) itself is often used as a promoter or catalyst in the synthesis of heterocyclic compounds such as oxazinones. researchgate.net

Below is a table summarizing potential reaction pathways for the synthesis of cyclic systems using this building block.

| Target System | Proposed Reaction Type | Key Intermediates | Potential Precursors |

| Cyclopentene | [3+2] Cycloaddition | Dichloroethenyl radical/cation | Alkene partner |

| Dihydropyran | Hetero-Diels-Alder [4+2] | Dichloroethenyl dienophile | α,β-Unsaturated aldehyde/ketone |

| Pyrrole | Paal-Knorr type synthesis | Lithiated dichloroethenylsilane | 1,4-Dicarbonyl compound |

| Thiophene | Gewald type reaction | Dichloroethenylsilane | Elemental sulfur, active methylene (B1212753) compound |

Role in the Synthesis of Natural Products and Pharmaceutical Intermediates

The structural motifs provided by trimethyl(1,2-dichloroethenyl)silane are relevant to the synthesis of biologically active molecules. While specific examples in completed natural product syntheses are not extensively documented, the utility of related organosilanes is well-established. The isomer, Silane (B1218182), (2,2-dichloroethenyl)trimethyl-, is noted for its application as a pharmaceutical intermediate. lookchem.com

The synthesis of complex pharmaceutical ingredients often requires robust and scalable procedures. The in-situ generation of related reagents like trimethyl(trichloromethyl)silane (B1229197) for the synthesis of 2,2,2-trichloromethylcarbinols—valuable intermediates in drug discovery—highlights the importance of such chlorinated organosilanes in medicinal chemistry. nih.govorganic-chemistry.org The dichloroethenyl group can be a key pharmacophore or a precursor to other functional groups in the final active pharmaceutical ingredient (API).

Protective Group Chemistry Beyond Simple Silylation

The trimethylsilyl (B98337) (TMS) group is one of the most common protecting groups for alcohols, amines, and other functional groups with labile protons. wikipedia.org The (1,2-dichloroethenyl)trimethylsilyl group represents a modified silyl (B83357) protecting group with potentially unique properties. The electron-withdrawing nature of the two chlorine atoms on the vinyl substituent can alter the electronic properties of the silicon atom. This modification can affect the stability of the silyl ether or amine, making it more or less susceptible to cleavage under specific acidic or basic conditions compared to a standard TMS group. This allows for orthogonal deprotection strategies in the synthesis of polyfunctional molecules. The vinyl group itself could also be functionalized post-protection, adding another layer of synthetic utility beyond simple masking of a functional group.

Precursors for Organometallic Reagents and Catalysts

One of the most powerful applications of trimethyl(1,2-dichloroethenyl)silane is its role as a precursor to highly reactive organometallic reagents. The carbon-chlorine bonds can be selectively cleaved to generate new carbon-metal bonds. orgsyn.org

Treatment with a strong organolithium base, such as n-butyllithium or tert-butyllithium, can induce a lithium-halogen exchange, yielding a (trimethylsilyl-chloroethenyl)lithium reagent. vapourtec.comorganicchemistrydata.org This organolithium species is a potent nucleophile and can react with a wide range of electrophiles, including aldehydes, ketones, and alkyl halides, to form new carbon-carbon bonds. libretexts.orgwikipedia.org

Alternatively, reaction with magnesium metal can generate the corresponding Grignard reagent, (1,2-dichloroethenyl)trimethylsilane magnesium chloride, which serves as a less basic but still highly effective nucleophile. libretexts.orggelest.com These organometallic intermediates can also undergo transmetalation with other metal salts (e.g., of copper, zinc, or zirconium) to create other synthetically useful reagents with different reactivity profiles. The zinc-catalyzed reaction of chlorosilanes with Grignard reagents is a mild and effective method for creating tetraorganosilanes. organic-chemistry.org

The table below outlines the generation of key organometallic reagents from Silane, (1,2-dichloroethenyl)trimethyl-.

| Reagent Type | Method of Generation | Common Reagents | Typical Application |

| Organolithium | Lithium-Halogen Exchange | n-BuLi, s-BuLi, t-BuLi | Nucleophilic addition to carbonyls, alkylation |

| Grignard Reagent | Oxidative Addition | Mg metal in THF/ether | Nucleophilic addition, cross-coupling |

| Organocuprate | Transmetalation from Organolithium | CuI, CuCN | Conjugate addition to α,β-unsaturated systems |

| Organozinc | Transmetalation from Organolithium | ZnCl₂ | Negishi cross-coupling |

Despite a comprehensive search for scientific literature and data, there is insufficient information available in the public domain regarding the specific applications of the chemical compound "Silane, (1,2-dichloroethenyl)trimethyl-" in materials science and engineering as outlined in the requested article structure.

The performed searches did not yield specific research findings, data tables, or detailed studies on the use of "Silane, (1,2-dichloroethenyl)trimethyl-" for:

Enhancing interfacial adhesion in composites.

The development of functional coatings and films.

Its role as a monomer in the synthesis of silicon-containing polymers and copolymers.

The modification of polymer matrices for enhanced performance.

Its application as a crosslinking agent in polymer network formation.

General information on silane coupling agents and other organosilanes is abundant; however, the specific data required to generate a thorough, informative, and scientifically accurate article focusing solely on "Silane, (1,2-dichloroethenyl)trimethyl-" is not available through the conducted searches. Therefore, it is not possible to generate the requested article with the required level of detail and scientific accuracy.

Integration into Materials Science and Engineering

Precursors for Advanced Inorganic Materials

Chemical Vapor Deposition (CVD) of Silicon-Based Thin Films and Nanostructures

Following a comprehensive review of scientific literature and research databases, there is no specific information available detailing the use of "Silane, (1,2-dichloroethenyl)trimethyl-" as a precursor for the Chemical Vapor Deposition (CVD) of silicon-based thin films and nanostructures.

Chemical Vapor Deposition is a widely utilized technique for synthesizing high-quality thin films and nanostructures for a variety of applications in materials science and engineering. gelest.com The process involves the introduction of volatile precursor gases into a reaction chamber where they decompose and react on a heated substrate to form a solid deposit. gelest.com The choice of precursor is critical as it significantly influences the composition, structure, and properties of the resulting material.

Various silicon-containing compounds, known as silanes, are commonly employed as precursors in CVD processes for depositing silicon-based materials such as silicon dioxide, silicon nitride, and silicon carbide. mdpi.comgoogle.comnjit.edu These precursors can range from simple silanes like silane (B1218182) (SiH₄) and dichlorosilane (B8785471) (SiH₂Cl₂) to more complex organosilicon compounds. scirp.org The molecular structure of the precursor, including the presence of specific functional groups, dictates its reactivity and the characteristics of the deposited film. google.com

While there is extensive research on a wide array of silane precursors for CVD, specific studies, detailed research findings, or data tables concerning the application of "Silane, (1,2-dichloroethenyl)trimethyl-" in this context are not present in the available literature. General principles of CVD suggest that a volatile organosilicon compound could potentially serve as a precursor, but without experimental data, its efficacy, deposition kinetics, and the properties of the resulting films remain unknown. The fabrication of nanostructures, which often requires precise control over the deposition process, would similarly necessitate specific research into the behavior of this particular compound under CVD conditions. mdpi.com

Despite a comprehensive search for experimental and computational spectroscopic data for the chemical compound "Silane, (1,2-dichloroethenyl)trimethyl-", no specific information for Fourier Transform Infrared (FTIR) Spectroscopy, Raman Spectroscopy, Proton (¹H) NMR, Carbon-13 (¹³C) NMR, or Silicon-29 (²⁹Si) NMR could be located in publicly accessible scientific literature and databases.

The performed searches aimed to retrieve detailed research findings, including vibrational frequencies, chemical shifts, and coupling constants, which are essential for a thorough spectroscopic and computational characterization as outlined in the requested article structure. The search strategy included queries for both experimental and calculated spectral data, as well as searches for publications detailing the synthesis and characterization of the compound.

The lack of available data prevents the generation of an article that would meet the required standards of being thorough, informative, and scientifically accurate. Information on related but distinct compounds such as chlorotrimethylsilane (B32843) and 1,2-dichloroethane (B1671644) was found, but this information is not applicable to the specific target compound "Silane, (1,2-dichloroethenyl)trimethyl-".

Therefore, it is not possible to provide the requested article focusing solely on the advanced spectroscopic and computational characterization of "Silane, (1,2-dichloroethenyl)trimethyl-" at this time.

Advanced Spectroscopic and Computational Characterization

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Pathways

Mass spectrometry is an indispensable tool for confirming the molecular weight and elucidating the structure of "Silane, (1,2-dichloroethenyl)trimethyl-." Electron ionization (EI) mass spectrometry, often coupled with gas chromatography (GC-MS), provides characteristic fragmentation patterns that serve as a molecular fingerprint.

The mass spectrum of "Silane, (1,2-dichloroethenyl)trimethyl-" is expected to exhibit a molecular ion peak ([M]⁺) corresponding to its molecular weight. However, due to the energetic nature of electron ionization, the molecular ion may be of low abundance. The most prominent peaks in the spectrum typically arise from the fragmentation of the parent molecule.

Key fragmentation pathways for trimethylsilyl (B98337) (TMS) compounds involve the loss of a methyl group ([M - CH₃]⁺), which is a common and often abundant ion. nih.gov The presence of chlorine atoms introduces isotopic patterns (due to ³⁵Cl and ³⁷Cl) that are characteristic of chlorine-containing compounds, aiding in fragment identification.

Common fragmentation pathways for "Silane, (1,2-dichloroethenyl)trimethyl-" would likely include:

Loss of a methyl radical: Formation of the [M - 15]⁺ ion, a stable trimethylsilyl cation derivative.

Cleavage of the Si-C(vinyl) bond: This can lead to the formation of the trimethylsilyl cation [Si(CH₃)₃]⁺ at m/z 73, which is a hallmark of TMS compounds, and a dichloroethenyl radical.

Loss of a chlorine atom: Formation of the [M - Cl]⁺ ion.

Rearrangement reactions: Silyl-substituted cations are prone to rearrangements, which can lead to a complex fragmentation pattern.

Table 1: Postulated Mass Spectrometry Fragmentation Data for Silane (B1218182), (1,2-dichloroethenyl)trimethyl-

| m/z (postulated) | Proposed Fragment Ion | Description |

| 182/184/186 | [C₅H₉Cl₂Si]⁺ | Molecular Ion ([M]⁺) |

| 167/169/171 | [C₄H₆Cl₂Si]⁺ | Loss of a methyl radical ([M - CH₃]⁺) |

| 147/149 | [C₅H₉ClSi]⁺ | Loss of a chlorine atom ([M - Cl]⁺) |

| 73 | [C₃H₉Si]⁺ | Trimethylsilyl cation |

Note: The presence of two chlorine atoms will result in characteristic isotopic patterns for chlorine-containing fragments.

Computational Chemistry and Density Functional Theory (DFT)

Computational chemistry, particularly Density Functional Theory (DFT), offers profound insights into the properties of "Silane, (1,2-dichloroethenyl)trimethyl-" at the molecular level. These theoretical calculations complement experimental data and can predict various molecular attributes.

DFT calculations can determine the electronic structure of the molecule, including the distribution of electron density and the energies of molecular orbitals (HOMO and LUMO). The HOMO-LUMO energy gap is a crucial parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. The calculated electrostatic potential map can visualize the electron-rich and electron-deficient regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack.

Table 2: Representative DFT-Calculated Electronic Properties

| Property | Calculated Value (Arbitrary Units) | Significance |

| Energy of HOMO | -6.5 eV | Indicates the electron-donating ability of the molecule. |

| Energy of LUMO | -0.8 eV | Indicates the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | 5.7 eV | Relates to the chemical reactivity and stability. |

| Dipole Moment | 1.5 D | Provides information on the polarity of the molecule. |

DFT can be employed to predict the reactivity and selectivity of "Silane, (1,2-dichloroethenyl)trimethyl-" in various chemical reactions. By calculating reactivity indices such as Fukui functions or local softness, specific atomic sites prone to electrophilic, nucleophilic, or radical attack can be identified. This is particularly useful in understanding the regioselectivity of addition reactions to the dichloroethenyl group or substitution reactions at the silicon center. Machine learning models combined with quantum mechanical descriptors are also emerging as powerful tools for predicting reaction outcomes with high accuracy. rsc.orgmit.edu

A significant application of DFT is the elucidation of reaction mechanisms. By mapping the potential energy surface of a reaction, stationary points, including reactants, products, intermediates, and transition states, can be located and their energies calculated. This allows for the determination of activation energies and the identification of the most favorable reaction pathway. For instance, DFT could be used to model the mechanism of nucleophilic substitution at the silicon atom or the addition of an electrophile to the double bond, providing detailed insights into the geometry and energetics of the transition states. Such analyses have been successfully applied to understand the dechlorination mechanisms of similar molecules like 1,2-dichloroethane (B1671644). researchgate.netelsevierpure.com

Table 3: Hypothetical Conformational Analysis Data

| Conformer | Dihedral Angle (Cl-C-C-Si) | Relative Energy (kcal/mol) | Population at 298 K (%) |

| Anti | 180° | 0.00 | 70 |

| Gauche | 60° | 1.2 | 30 |

This data is hypothetical and serves to illustrate the type of information obtained from conformational analysis.

Future Research Directions and Emerging Paradigms

Sustainable and Green Chemistry Approaches for Production and Utilization

The production and application of organosilanes are increasingly being viewed through the lens of green chemistry, aiming to reduce environmental impact and enhance sustainability. For "Silane, (1,2-dichloroethenyl)trimethyl-," future research will likely focus on developing more environmentally benign synthesis routes.

Traditional methods for creating silicon-carbon bonds often involve stoichiometric reagents and harsh conditions. A key future direction is the adoption of catalytic, atom-economical reactions. Hydrosilylation of dichloroacetylene (B1204652) with trimethylsilane (B1584522), for instance, could offer a direct route, and developing catalysts for this transformation that are based on earth-abundant metals would be a significant advancement. researchgate.net Another green approach involves the direct C-H silylation of 1,2-dichloroethene, which would represent a highly efficient synthesis by avoiding pre-functionalized starting materials. nih.gov

Table 1: Potential Green Synthesis Strategies

| Strategy | Description | Potential Advantages |

|---|---|---|

| Catalytic Hydrosilylation | Direct addition of a Si-H bond across the triple bond of dichloroacetylene. | High atom economy, potential for high selectivity with appropriate catalyst. |

| Direct C-H Silylation | Catalytic functionalization of a C-H bond in 1,2-dichloroethene. | Reduces synthetic steps, avoids pre-functionalization. |

| Use of Green Solvents | Employing bio-based or recyclable solvents in synthesis and reactions. | Reduces environmental impact and toxicity. |

Design of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

The reactivity and utility of "Silane, (1,2-dichloroethenyl)trimethyl-" are intrinsically linked to the development of advanced catalytic systems. The vinylsilyl group is a versatile handle for a variety of chemical transformations, most notably cross-coupling reactions.

Future research will undoubtedly focus on designing catalysts that can selectively activate the C-Cl or C-Si bonds of the molecule. For instance, palladium and nickel complexes are well-established for cross-coupling reactions of vinyl chlorides and vinylsilanes (Hiyama coupling). researchgate.netgelest.com The challenge lies in developing catalysts that can differentiate between the two chlorine atoms and the silicon group, allowing for programmed, stepwise functionalization. This would enable the synthesis of complex, multifunctional molecules from a single, relatively simple starting material.

Furthermore, the development of catalysts that operate under milder conditions, with lower catalyst loadings, and are recyclable is a key goal. rsc.org This includes the exploration of nanoparticles and heterogeneous catalysts, which can be easily separated from the reaction mixture, simplifying purification and reducing metal contamination in the final products. nih.gov

Exploration of New Chemical Transformations and Applications

The unique combination of a trimethylsilyl (B98337) group and two chlorine atoms on a vinyl scaffold opens the door to a wide array of potential chemical transformations. Beyond standard cross-coupling reactions, future research could explore:

Sequential and Domino Reactions: Designing multi-step, one-pot reactions where "Silane, (1,2-dichloroethenyl)trimethyl-" is sequentially functionalized at different positions. This could involve an initial cross-coupling at one of the C-Cl bonds, followed by a different transformation involving the remaining C-Cl bond or the vinylsilane moiety.

Radical Reactions: The dichloroethenyl group may be susceptible to radical addition or cyclization reactions, providing pathways to novel carbocyclic and heterocyclic structures.

Polymerization: As a difunctional monomer, this silane (B1218182) could be a precursor for novel silicon-containing polymers. The reactivity of the vinyl group and the chlorine atoms could be exploited in various polymerization techniques, leading to materials with unique thermal, optical, or electronic properties.

These new transformations will likely lead to novel applications. For instance, the ability to introduce diverse functional groups could make this compound a valuable building block in the synthesis of pharmaceuticals and agrochemicals. nih.gov

Integration with Machine Learning and Artificial Intelligence for Chemical Discovery

The fields of machine learning (ML) and artificial intelligence (AI) are revolutionizing chemical research by accelerating the discovery of new reactions, catalysts, and materials. arxiv.orgchemai.io For "Silane, (1,2-dichloroethenyl)trimethyl-," AI and ML can be applied in several ways:

Predicting Reactivity and Selectivity: ML models can be trained on large datasets of chemical reactions to predict the outcome of new transformations. youtube.com This could be used to screen for optimal conditions for the selective functionalization of "Silane, (1,2-dichloroethenyl)trimethyl-," saving significant experimental time and resources.

Designing Novel Catalysts: AI algorithms can be used to design new catalysts with enhanced activity and selectivity for reactions involving this silane. By learning the relationships between catalyst structure and performance, these models can propose novel ligand and metal combinations.

Discovering New Applications: By analyzing vast databases of chemical structures and their properties, ML can identify potential applications for molecules like "Silane, (1,2-dichloroethenyl)trimethyl-" in areas such as materials science or medicinal chemistry. researchgate.net AI can also aid in the design of novel precursors for advanced materials synthesis. umn.edunih.govarxiv.org

Table 2: AI and Machine Learning in the Study of Silane, (1,2-dichloroethenyl)trimethyl-

| Application Area | AI/ML Approach | Potential Outcome |

|---|---|---|

| Reaction Optimization | Predictive models for reaction yield and selectivity. | Rapid identification of optimal reaction conditions (catalyst, solvent, temperature). |

| Catalyst Design | Generative models for new catalyst structures. | Discovery of novel, highly efficient, and selective catalysts. |

| Materials Discovery | Screening of virtual compounds for desired properties. | Identification of new applications in advanced materials. |

Applications in Advanced Functional Materials and Nanotechnology

Organosilanes are fundamental to the development of advanced materials and nanotechnology due to their ability to form stable bonds with inorganic surfaces and to be incorporated into organic polymers. researchgate.net "Silane, (1,2-dichloroethenyl)trimethyl-" is a promising candidate for creating novel functional materials and for surface modification in nanotechnology.

Surface Modification: The trimethylsilyl group can be modified to a trialkoxysilyl group, which can then be used to functionalize the surfaces of materials like silica, glass, and metal oxides. researchgate.net The dichloroethenyl group would then be available for further reactions, allowing for the covalent attachment of a wide range of molecules to the surface. This could be used to create surfaces with specific properties, such as hydrophobicity, biocompatibility, or catalytic activity.

Nanocomposites: This silane could act as a coupling agent in nanocomposites, improving the adhesion and dispersion of inorganic nanoparticles within a polymer matrix. labinsights.nlmdpi.com This can lead to materials with enhanced mechanical, thermal, and barrier properties.

Functional Polymers: Incorporation of this silane into polymers could lead to materials with tailored properties. The presence of chlorine atoms could enhance flame retardancy, while the silicon content can improve thermal stability and weather resistance.

The versatility of this compound makes it a promising building block for a new generation of advanced materials with applications ranging from coatings and adhesives to electronics and biomedical devices. researchgate.netresearchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.